Product packaging for alpha-D-Psicopyranose(Cat. No.:CAS No. 38029-84-4)

alpha-D-Psicopyranose

Cat. No.: B12662786
CAS No.: 38029-84-4
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-KAZBKCHUSA-N
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Description

alpha-D-Psicopyranose is a rare sugar that exists as a tautomeric form of D-psicose, a C-3 epimer of the more common D-fructose . As a rare sugar, it is not commonly found in nature, which makes it a compound of significant interest in basic carbohydrate research and for investigating novel biochemical pathways . D-Psicose itself has been the subject of growing scientific investigation due to its potential biological properties, which may include suppressing postprandial blood glucose elevation and exhibiting antioxidant activity . Researchers utilize rare sugars like this compound and its derivatives as key synthetic intermediates in the preparation of more complex molecules. For instance, D-psicofuranose and D-psicopyranose derivatives have been identified as extremely useful intermediates for the industrial preparation of compounds with potent herbicidal activity, such as Hydantocidin . In its crystalline form, beta-D-psicopyranose has been documented to form an intramolecular hydrogen bond between the hydroxy groups at the C-3 and C-5 positions, a structural feature that can influence its properties and reactivity . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12662786 alpha-D-Psicopyranose CAS No. 38029-84-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38029-84-4

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6+/m1/s1

InChI Key

LKDRXBCSQODPBY-KAZBKCHUSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Advanced Structural Characterization and Conformational Analysis of D Psicose

Investigation of Tautomeric Equilibria in Aqueous Solution

In aqueous solution, D-psicose exists as a dynamic equilibrium of five tautomeric forms: two pyranose rings (six-membered), two furanose rings (five-membered), and a minor acyclic keto form. The distribution of these tautomers is a critical factor influencing the reactivity and physical properties of this rare sugar.

Pyranose Forms (Alpha-D-Psicopyranose and Beta-D-Psicopyranose)

The six-membered pyranose rings are significant components of the tautomeric mixture of D-psicose in aqueous solution. The anomeric equilibrium between the alpha and beta forms is influenced by factors such as the anomeric effect and steric interactions. Conformational analysis suggests that the pyranose rings of D-psicose can adopt various chair and boat conformations, with the specific preferred conformation depending on the anomeric configuration and solvent conditions.

Furanose Forms (Alpha-D-Psicofuranose and Beta-D-Psicofuranose)

The five-membered furanose rings also play a crucial role in the tautomeric equilibrium of D-psicose. The relative stability of the alpha and beta furanose anomers is determined by a delicate balance of electronic and steric effects within the more flexible furanose ring system. Studies on derivatives, such as 6-deoxy-α-L-psicofuranose, have provided valuable insights into the conformational preferences of the furanose ring, which often adopts an envelope or twist conformation. nih.gov

Acyclic Keto Form Determination

A small but significant fraction of D-psicose exists in its open-chain or acyclic keto form. This linear structure, although a minor component, is a key intermediate in the interconversion between the cyclic tautomers (mutarotation). The presence and concentration of the acyclic keto form can be determined using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, by observing the characteristic signal of the ketone carbonyl group. nih.govnd.edu

Quantitative Analysis of Tautomer Ratios via Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Multi-dimensional NMR spectroscopy, particularly 13C NMR, is a powerful non-invasive tool for the quantitative analysis of the tautomeric distribution of sugars in solution. nih.gov By integrating the distinct resonance signals corresponding to each anomer and tautomer, the relative proportions of α-D-psicopyranose, β-D-psicopyranose, α-D-psicofuranose, β-D-psicofuranose, and the acyclic keto form can be accurately determined. These studies reveal the complex interplay of factors that govern the equilibrium in aqueous solution.

Table 1: Tautomeric Distribution of D-Psicose in D2O as Determined by 13C NMR Spectroscopy

TautomerPercentage (%)
α-D-Psicopyranose27.2
β-D-Psicopyranose21.0
α-D-Psicofuranose32.4
β-D-Psicofuranose9.1
Acyclic Keto Form11.0

Data derived from studies on a derivative of D-psicose and are indicative of the general distribution. researchgate.net

Solid-State Structural Elucidation of D-Psicose and its Derivates

The precise three-dimensional arrangement of atoms in the solid state provides fundamental information about the intrinsic conformational preferences of a molecule, free from the dynamic effects of solvation. Single crystal X-ray diffraction is the definitive method for obtaining this high-resolution structural data.

Single Crystal X-ray Diffraction Analysis of Psicopyranose and Psicofuranose (B8254897) Forms

Single crystal X-ray diffraction studies have been successfully performed on various forms of D-psicose and its derivatives, providing detailed insights into their molecular geometry, ring conformation, and intermolecular interactions.

β-D-Psicopyranose: The crystal structure of β-D-psicopyranose has been determined, revealing a chair conformation (2C5) for the pyranose ring. nih.gov The analysis provided precise bond lengths, bond angles, and torsion angles, confirming the stereochemistry and detailing the hydrogen-bonding network that stabilizes the crystal lattice. researchgate.netscienceopen.com The crystal system is orthorhombic, with the space group P212121. nih.gov

α-L-Psicofuranose Derivative: The crystal structure of 6-deoxy-α-L-psicofuranose, an analog of the furanose form of D-psicose, has been elucidated. nih.gov The five-membered ring in this structure adopts a 3T4 (or E4) conformation. nih.gov This study offers a model for the conformational behavior of the psicofuranose ring system in the crystalline state.

Table 2: Crystallographic Data for D-Psicose and its Derivatives

CompoundFormCrystal SystemSpace Groupa (Å)b (Å)c (Å)Ring Conformation
β-D-PsicopyranosePyranoseOrthorhombicP2121217.7278.67211.1232C5 (Chair)
1-amino-1-deoxy-α-D-psicopyranosePyranose-----5C2
6-deoxy-α-L-psicofuranoseFuranoseOrthorhombicP2121215.78538.944214.35283T4 (Envelope)

Data for β-D-Psicopyranose from Kwiecień et al. (2008). nih.gov Data for the α-D-Psicopyranose derivative from a 2018 study. researchgate.net Data for the α-L-Psicofuranose derivative from Yoshihara et al. (2015). nih.gov

Analysis of Crystal Packing and Intermolecular Hydrogen-Bonding Networks

The three-dimensional architecture of monosaccharides in the solid state is predominantly governed by intricate networks of intermolecular hydrogen bonds. While D-psicose has been found to crystallize from aqueous solutions as the β-pyranose anomer, studies on derivatives provide critical insights into the crystal packing and hydrogen-bonding patterns of the α-pyranose form. oup.comresearchgate.net

The hydrogen-bonding networks in psicose crystals are complex and highly specific. In the related racemic crystal of β-D,L-psicose, homochiral molecules are connected into columns via O—H⋯O hydrogen bonds. researchgate.net These columns are then linked by additional hydrogen bonds between the D- and L-psicose molecules, culminating in a robust three-dimensional network. researchgate.net Such studies underscore the fundamental role of hydrogen bonding in defining the solid-state conformation and packing efficiency of psicose and its derivatives.

Spectroscopic Studies for Structural and Conformational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and conformational assignment of α-D-psicopyranose in solution. D-psicose exists as an equilibrium mixture of five tautomers in aqueous solution: α-furanose, β-furanose, α-pyranose, β-pyranose, and a minor acyclic keto form. researchgate.net NMR allows for the identification and characterization of each of these forms.

¹H and ¹³C NMR Spectroscopy: One-dimensional ¹H and ¹³C NMR spectra provide foundational data for structural elucidation. Each proton and carbon atom in the α-D-psicopyranose structure produces a distinct signal, or resonance, whose chemical shift is exquisitely sensitive to its local chemical environment. The anomeric carbon (C2) is particularly diagnostic, resonating at a significantly downfield chemical shift (~108.4 ppm) due to being bonded to two oxygen atoms (the ring oxygen and an anomeric hydroxyl group). bmrb.io

Below are the reported ¹H and ¹³C chemical shifts for α-D-psicopyranose in D₂O.

Table 1: ¹H and ¹³C NMR Chemical Shifts for α-D-Psicopyranose in D₂O

Atom¹³C Chemical Shift (ppm)Attached ¹H Chemical Shift (ppm)
C166.73.79, 3.63
C2108.4-
C374.54.34
C466.94.20
C585.54.09
C677.44.00, 3.43
Data sourced from the Biological Magnetic Resonance Bank (BMRB). bmrb.io

Two-Dimensional (2D) NMR Spectroscopy: Gradient-enhanced Correlation Spectroscopy (gCOSY) and Gradient-enhanced Heteronuclear Single Quantum Coherence (gHSQC) experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals.

gCOSY: This experiment maps the coupling correlations between protons, typically those on adjacent carbon atoms (³J-coupling). It allows for tracing the proton connectivity throughout the sugar ring, confirming the sequence of protons from H1 to H6.

gHSQC: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly bonded. researchgate.net By using the gHSQC spectrum, the assignment of a carbon resonance can be confirmed based on the assignment of its attached proton, and vice-versa. For instance, the spectrum for D-psicose in D₂O clearly shows distinct correlation peaks for the α-D-psicopyranose (αP) tautomer, among others. researchgate.net

Together, these NMR techniques provide a comprehensive dataset of chemical shifts and coupling constants, which not only confirms the covalent structure of α-D-psicopyranose but also enables detailed analysis of its preferred conformation in solution.

Beyond NMR, a suite of other advanced spectroscopic methods is employed to provide a more complete characterization of α-D-psicopyranose.

Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. nih.gov For α-D-psicopyranose, these methods provide a detailed "fingerprint" based on the stretching and bending vibrations of its functional groups. nih.gov Key spectral regions include:

O-H Stretching Region (3500-3000 cm⁻¹): A prominent, broad band in this region is characteristic of the extensive intra- and intermolecular hydrogen bonding involving the multiple hydroxyl groups. mdpi.com

C-H Stretching Region (3000-2800 cm⁻¹): Signals in this area correspond to the stretching vibrations of the C-H bonds in the pyranose ring and the hydroxymethyl group.

Fingerprint Region (<1500 cm⁻¹): This complex region contains a wealth of structural information, including C-O stretching and C-C stretching vibrations, as well as various bending modes that are highly sensitive to the molecule's specific conformation and anomeric configuration. researchgate.net

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) fall under the umbrella of chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.orgscitusacademics.com As a chiral ketose, the chiroptical properties of α-D-psicopyranose are determined by the three-dimensional arrangement of its atoms. wikipedia.org These techniques are particularly valuable for:

Confirming Absolute Configuration: The sign and magnitude of the observed Cotton effects can be used to verify the "D" configuration of the sugar.

Conformational Analysis: Chiroptical spectra are sensitive to subtle changes in molecular geometry, providing complementary data to NMR for studying the conformational dynamics of the pyranose ring in solution.

Mass Spectrometry (MS): While not a spectroscopic technique in the traditional sense, mass spectrometry is a vital analytical tool. Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS can be used to precisely determine the molecular mass of the compound, confirming its elemental composition (C₆H₁₂O₆). nih.gov

Chemical Synthesis Methodologies for D Psicose and Its Analogues

Chemoenzymatic and Chemical Isomerization Strategies

The conversion of abundant monosaccharides, particularly D-fructose, into D-psicose is a key focus in rare sugar synthesis. This transformation, an epimerization at the C-3 position, can be achieved through several chemical routes, each with distinct mechanisms and efficiencies.

Molybdate (B1676688) Ion-Catalyzed Fructose (B13574) Isomerization

The isomerization of D-fructose to D-psicose can be accomplished chemically using a molybdate ion catalyst. nih.gov This method is part of a broader class of reactions where molybdate ions catalyze the epimerization of aldoses and ketoses. nih.govchemicalpapers.comchempap.org The process typically involves heating the sugar in an aqueous solution with a catalytic amount of a molybdate salt. nih.gov The mechanism involves the formation of a complex between the molybdate ion and the carbohydrate, which facilitates the inversion of the stereocenter at the C-3 position of fructose, leading to the formation of its epimer, D-psicose. nih.gov While effective, this chemical method is one of several approaches developed for psicose production. nih.gov

Synthesis from Protected Fructose Precursors (e.g., 1,2:4,5-di-o-isopropylidene-β-d-fructopyranose)

A more controlled and stereoselective route to D-psicose involves the use of protected fructose precursors. nih.gov A common starting material is 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose, which is derived from D-fructose. rsc.orgrsc.org The synthesis proceeds through a two-step oxidation-reduction sequence.

First, the protected fructose derivative is oxidized at the C-3 position to yield the corresponding ketone, 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose. rsc.orgrsc.org This oxidation can be achieved using reagents such as dimethyl sulfoxide (B87167) (DMSO) in acetic anhydride (B1165640). rsc.orgrsc.org

Subsequently, the intermediate 3-keto derivative undergoes stereoselective reduction to produce the desired D-psicose derivative. The choice of reducing agent is crucial for achieving high stereoselectivity. Reduction with sodium borohydride (B1222165) has been shown to be highly stereoselective, affording 1,2:4,5-di-O-isopropylidene-D-psicopyranose. rsc.orgrsc.org The final step involves the removal of the isopropylidene protecting groups to yield D-psicose. rsc.org

PrecursorOxidation ReagentIntermediateReduction ReagentProductStereoselectivity
1,2:4,5-di-O-isopropylidene-D-fructopyranoseDimethyl sulphoxide–acetic anhydride1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranoseSodium borohydride1,2:4,5-di-O-isopropylidene-D-psicopyranose98.2% rsc.orgrsc.org
1,2:4,5-di-O-isopropylidene-D-fructopyranoseDimethyl sulphoxide–acetic anhydride1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranoseLithium aluminium hydride1,2:4,5-di-O-isopropylidene-D-psicopyranose90% rsc.orgrsc.org

Base-Catalyzed Fructose Conversion (e.g., Boiling Fructose in Ethanol (B145695) and Triethylamine)

D-psicose can also be synthesized from D-fructose through a base-catalyzed isomerization process. nih.gov This method involves heating D-fructose in a solution containing ethanol and a base, such as triethylamine. nih.govgoogle.com The basic conditions promote the epimerization at the C-3 position, converting fructose into psicose. However, this chemical approach is often associated with high costs, relatively low production efficiency, and the formation of significant quantities of byproducts, which can complicate the purification of D-psicose. google.com

Stereoselective and Regioselective Synthesis of D-Psicose Derivatives

Beyond the synthesis of D-psicose itself, significant effort has been directed towards the preparation of its derivatives, including disaccharides, glycosides, and functionalized analogues. These syntheses require precise control over stereochemistry and regiochemistry to form specific glycosidic linkages and to introduce functional groups at desired positions.

Synthesis of Psicofuranosyl Disaccharides and Glycosides

The chemical synthesis of disaccharides containing a β-D-psicofuranosyl unit has been successfully achieved. nih.govresearchgate.net A general strategy involves the use of a D-psicofuranosyl donor, such as a D-psicofuranosyl benzyl (B1604629) phthalate (B1215562) derivative, which can be prepared from D-psicose in several steps. nih.govresearchgate.net This donor is then reacted with a suitably protected monosaccharide acceptor in a glycosylation reaction. nih.govresearchgate.net

The formation of the β-D-psicofuranosidic bond is promoted by a Lewis acid, typically trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which demonstrates high selectivity for the β-anomer. nih.govresearchgate.net This methodology has been employed for the first chemical synthesis of several disaccharides, including:

α-D-glucopyranosyl β-D-psicofuranosides nih.govresearchgate.net

α-D-galactopyranosyl β-D-psicofuranosides nih.govresearchgate.net

α-D-mannopyranosyl β-D-psicofuranosides nih.govresearchgate.net

A similar approach can be used for the synthesis of simpler psicofuranosyl glycosides by reacting the psicofuranosyl donor with various alcohols. researchgate.netclockss.org The final step in these syntheses is the removal of the protecting groups to yield the target disaccharide or glycoside. nih.govresearchgate.net

DonorAcceptor (Example)PromoterLinkage FormedProduct (Example after deprotection)
D-psicofuranosyl benzyl phthalate derivative2,3,4,6-tetra-O-protected D-glucopyranoseTMSOTfβ-D-psicofuranosidicα-D-glucopyranosyl β-D-psicofuranoside nih.govresearchgate.net
D-psicofuranosyl benzyl phthalate derivative2,3,4,6-tetra-O-protected D-galactopyranoseTMSOTfβ-D-psicofuranosidicα-D-galactopyranosyl β-D-psicofuranoside nih.govresearchgate.net
D-psicofuranosyl benzyl phthalate derivative2,3,4,6-tetra-O-protected D-mannopyranoseTMSOTfβ-D-psicofuranosidicα-D-mannopyranosyl β-D-psicofuranoside nih.govresearchgate.net

Preparation of Functionalized Psicose Derivatives (e.g., 3-acetamido-3-deoxy-D-psicofuranose, 3-azido-3-deoxy-D-psicofuranose)

The synthesis of psicose derivatives functionalized at the C-3 position, such as 3-amino or 3-azido analogues, is of interest for developing potential enzyme inhibitors. nih.govresearchgate.net

A synthetic route to 3-acetamido-3-deoxy-D-psicofuranose has been developed. nih.govresearchgate.net This multi-step synthesis starts from a protected D-psicose precursor. A key step involves the introduction of an amino or a precursor group at the C-3 position with the correct stereochemistry. The synthesis can lead to various protected intermediates, such as 3-acetamido-3-deoxy-1,2-O-isopropylidene-6-O-pivaloyl-α-D-psicofuranose, which can be further modified. nih.gov

Hydroxy Methylation Routes from Ribono Lactone Precursors

A key strategy for synthesizing D-psicose and its derivatives involves the chain elongation of pentose (B10789219) precursors. One such method is the hydroxymethylation of D-ribono-γ-lactone derivatives. This approach effectively adds a carbon atom to the C-1 position of the lactone, converting a five-carbon ribose backbone into a six-carbon psicose structure.

In a representative synthesis, protected D-ribono-γ-lactones are used as the starting material. For instance, 2,3,5-Tri-O-benzyl-D-ribono-γ-lactone and 2,3,5-tri-O-methyl-D-ribono-γ-lactone have been successfully converted into their corresponding protected D-psicose derivatives. The key transformation is achieved through the addition of an organometallic reagent.

The reaction involves treating the protected lactone with reagents such as (methoxyethoxymethoxy)methyl tributylstannane or benzyloxy tributylstannane in the presence of a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -80 °C). This process leads to the formation of a mixture of anomers of the protected D-psicose. The yields for these conversions have been reported to be in the range of 31% to 72%, depending on the specific protective groups and reagents used. This methodology has also been applied to the synthesis of the L-enantiomer, L-psicose, starting from the corresponding L-ribono-γ-lactone.

PrecursorReagentProductYield
2,3,5-Tri-O-benzyl-D-ribono-γ-lactone(methoxyethoxymethoxy)methyl tributylstannaneProtected D-psicose derivative31-72%
2,3,5-Tri-O-methyl-D-ribono-γ-lactonebenzyloxy tributylstannaneProtected D-psicose derivative31-72%
2,3,5-Tri-O-methyl-L-ribono-γ-lactonebenzyloxy tributylstannaneProtected L-psicose derivative72%

Synthesis of Branched-Chain D-Psicose Analogues

The synthesis of branched-chain monosaccharides is a significant area of carbohydrate chemistry, often aimed at creating novel structures with unique biological properties. For D-psicose, a ketose, the introduction of a branch typically involves the addition of a nucleophile to the ketone at the C-2 position.

A general and effective method for creating C-branched sugars involves the reaction of a suitably protected keto-sugar with an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium iodide) or an organolithium compound. This approach can be hypothetically applied to a D-psicose derivative to introduce a branch.

For example, a protected form of D-psicose, such as 1,3,4,5-tetra-O-benzyl-D-psicopyranose, could be oxidized at the C-2 hydroxyl group to yield the corresponding ketone (a hex-2-ulose). Subsequent treatment with an organometallic reagent like methylmagnesium bromide would result in the nucleophilic addition to the carbonyl group. This creates a tertiary alcohol and introduces a methyl branch at the C-2 position. The stereochemical outcome of the addition would depend on the steric hindrance imposed by the protective groups and the geometry of the cyclic intermediate. This general strategy has been successfully used to synthesize other branched-chain sugars, such as D-nogalose, where methylmagnesium iodide is added to a hexofuranos-3-ulose derivative.

Formation of D-Psicose-Derived Glycoconjugates and Anhydride Structures (e.g., Di-D-Psicose Anhydride)

D-psicose can be chemically modified to form more complex structures, such as glycoconjugates and anhydride derivatives. A notable example is the synthesis of di-D-psicose anhydride (DPA), a disaccharide with a unique spiro-tricyclic core. rsc.org

This compound is generated from D-psicose through a caramelization reaction conducted under acidic and anhydrous conditions. rsc.orgfrontiersin.org In this process, D-psicose is dissolved in cold, concentrated hydrochloric acid. nih.gov The reaction mechanism involves the acid-catalyzed formation of a psicosyl oxocarbenium ion from one D-psicose molecule. mdpi.com This cation then undergoes in situ glycosylation with a second D-psicose molecule, leading to a transient ketodisaccharide that subsequently undergoes intramolecular spiroketalization to form the stable dianhydride structure. mdpi.com

The efficiency of DPA formation is highly dependent on reaction time and temperature. Research has shown that the highest conversion rate, 32%, is achieved at temperatures between 10–20 °C over 48 hours. nih.gov The resulting DPA has distinct physical properties compared to its monomer precursor. rsc.org

PropertyD-PsicoseDi-D-Psicose Anhydride (DPA)
Molecular FormulaC6H12O6C12H20O10
Molecular Weight~180.16 g/mol ~324.11 g/mol
Water SolubilityHigh40 g/L
Thermal Stability (Peak Temp)126.5 °C194.7 °C

The structure of DPA consists of two D-psicose units linked by two anhydride bonds, forming a spiro-tricyclic system. mdpi.com This compound exhibits higher thermal stability and lower water solubility than D-psicose. rsc.org

Enzymatic and Biotechnological Production of D Psicose

D-Psicose 3-Epimerase (DPEase) Catalysis and Characterization

The foundation of enzymatic D-psicose production lies in the understanding and characterization of D-psicose 3-epimerase. This enzyme governs the core conversion reaction, and its intrinsic properties dictate the feasibility and efficiency of the entire bioprocess.

Discovery and Characterization of DPEases from Diverse Microbial Organisms

A variety of microbial organisms have been identified as sources of D-psicose 3-epimerases, each exhibiting distinct characteristics. The enzyme from Agrobacterium tumefaciens, for instance, has been a subject of extensive research. It is a tetrameric protein with a molecular mass of approximately 132 kDa, composed of four identical subunits. nih.gov This enzyme displays optimal activity at a temperature of 50°C and a pH of 8.0, and its activity is significantly enhanced by the presence of Mn²⁺ ions. nih.govnih.gov

Another notable DPEase is sourced from Clostridium bolteae. The recombinant form of this enzyme, expressed in Escherichia coli, has an optimal temperature of 55°C and an optimal pH of 7.0. nih.gov Unlike some other DPEases, it is a metalloprotein that shows the highest activity in the presence of Co²⁺. nih.gov Similarly, DPEase from Clostridium cellulolyticum has been characterized and its crystal structure determined, revealing a tetrameric assembly with a (β/α)₈ TIM barrel fold and a Mn²⁺ ion in the active site. researchgate.net

Researchers have also explored DPEases from other microorganisms such as Pseudomonas cichorii, Treponema primitia, Desmospora sp., and Christensenellaceae bacterium. The enzyme from Treponema primitia ZAS-1, for example, has a molecular mass of 33 kDa and exhibits optimal activity at a higher temperature of 70°C and a pH of 8.0. nih.gov It is also metal-dependent, with Co²⁺ being the most effective cofactor. nih.gov The characterization of these diverse DPEases provides a valuable toolkit for selecting the most suitable enzyme for specific industrial process conditions.

Below is an interactive data table summarizing the characteristics of DPEases from various microbial sources.

Microbial SourceOptimal pHOptimal Temperature (°C)CofactorMolecular Mass (kDa)
Agrobacterium tumefaciens8.0 nih.gov50 nih.govMn²⁺ nih.gov132 (tetramer) nih.gov
Clostridium bolteae7.0 nih.gov55 nih.govCo²⁺ nih.gov-
Treponema primitia ZAS-18.0 nih.gov70 nih.govCo²⁺ nih.gov33 nih.gov
Pseudomonas cichorii7.560None68 (dimer)

Enzymatic Reaction Kinetics and Equilibrium Studies

The conversion of D-fructose to D-psicose is a reversible reaction, and understanding its kinetics and equilibrium is crucial for process optimization. For the DPEase from Agrobacterium tumefaciens, the equilibrium ratio between D-psicose and D-fructose is approximately 32:68 at 30°C. nih.gov This means that under standard conditions, the reaction will cease when about 32% of the D-fructose has been converted to D-psicose.

Kinetic studies provide insights into the enzyme's efficiency. The turnover number (kcat) and the Michaelis constant (Km) are key parameters. For the A. tumefaciens enzyme, the kcat for D-psicose is significantly higher than for D-tagatose, confirming its identity as a D-psicose 3-epimerase. nih.gov The DPEase from Clostridium bolteae exhibits a Km of 27.4 mM and a kcat of 49 s⁻¹ with D-psicose as the substrate. nih.gov The equilibrium ratio for this enzyme is approximately 31:69 (D-psicose to D-fructose). nih.gov The DPEase from Treponema primitia ZAS-1 has Km values of 209 mM for D-psicose and 279 mM for D-fructose, with an equilibrium ratio of 28:72. nih.gov

The following table presents a comparative overview of the kinetic parameters and equilibrium ratios for DPEases from different sources.

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (s⁻¹mM⁻¹)Equilibrium Ratio (D-Psicose:D-Fructose)
Agrobacterium tumefaciensD-Psicose---32:68 nih.gov
Clostridium bolteaeD-Psicose27.4 nih.gov49 nih.gov1.78 nih.gov31:69 nih.gov
Treponema primitia ZAS-1D-Psicose209 nih.gov--28:72 nih.gov
Treponema primitia ZAS-1D-Fructose279 nih.gov--28:72 nih.gov

Mechanism of Conversion Enhancement by Borate Complexation

A significant challenge in the enzymatic production of D-psicose is the thermodynamic equilibrium that limits the conversion yield to around 30%. A clever strategy to overcome this limitation involves the addition of borate to the reaction mixture. Borate has a higher binding affinity for D-psicose than for D-fructose, forming a stable psicose-borate complex. nih.govnih.gov This complex is not a substrate for the DPEase, effectively removing the product from the reaction equilibrium. nih.gov

According to Le Chatelier's principle, this removal of the product shifts the equilibrium towards the formation of more D-psicose to re-establish the equilibrium. nih.govnih.gov This results in a significant increase in the conversion yield. Studies have shown that the maximum conversion yield can be nearly doubled in the presence of borate, reaching up to 64% at an optimal molar ratio of borate to fructose (B13574) of 0.6. nih.govnih.gov However, at higher ratios, the conversion yield decreases because borate starts to form a complex with the substrate, D-fructose, making it unavailable for the enzyme. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy has revealed the structures of the sugar-borate complexes as α-D-psicofuranose cis-C-3,4 diol borate and β-D-fructopyranose cis-C-4,5 diol borate. nih.gov This borate-assisted conversion enhancement is a powerful tool for improving the economic viability of industrial D-psicose production.

Enzyme Engineering and Molecular Modification for Bioproduction Optimization

While the discovery of new DPEases and process optimization techniques like borate complexation are valuable, enhancing the intrinsic properties of the enzyme itself through protein engineering offers a more direct route to improved bioproduction. The primary goals of enzyme engineering in this context are to increase catalytic efficiency and improve thermostability, which is often a limiting factor in industrial processes. mdpi.com

Rational Design and Site-Directed Mutagenesis of DPEase

Rational design involves using knowledge of an enzyme's structure and function to make specific, targeted mutations to improve its properties. For the DPEase from Clostridium bolteae, computational rational design was used to identify potential sites for introducing disulfide bridges to enhance thermostability. mdpi.comnih.gov Three mutants were successfully engineered, resulting in an increase in the optimal catalytic temperature from 55°C to 65°C and a significant extension of the enzyme's half-life at 55°C from 0.37 hours to 4-4.5 hours. mdpi.comnih.gov Molecular dynamics simulations revealed that these new disulfide bonds rigidified the protein structure, thereby enhancing its stability. mdpi.comnih.gov

Site-directed mutagenesis has also been applied to the C. bolteae DPEase to improve both thermostability and catalytic efficiency. acs.orgnih.gov By targeting specific amino acid residues, such as Tyr68 and Gly109, researchers created variants with improved characteristics. The Y68I mutant showed higher substrate-binding affinity and catalytic efficiency, while the G109P mutant exhibited increased thermostability. acs.orgnih.gov A double mutant, Y68I/G109P, combined these benefits, showing a decrease in Km, an increase in catalytic efficiency, and a longer half-life. acs.orgnih.gov

Directed Evolution for Improved Catalytic Efficiency and Thermostability

Directed evolution is a powerful technique that mimics natural selection in the laboratory to evolve enzymes with desired properties. This approach involves creating large libraries of mutant enzymes through random mutagenesis and then screening for variants with improved characteristics. This method has been successfully applied to improve the thermostability of various industrial enzymes. mdpi.com

For D-psicose 3-epimerase, directed evolution has been employed to enhance its stability. By subjecting the DPEase from Agrobacterium tumefaciens to random mutagenesis, researchers were able to identify variants with significantly improved thermostability. nih.gov The I33L/S213C double-site variant, obtained through a combination of random and site-directed mutagenesis, showed a 7.5°C increase in its optimal temperature and a nearly 30-fold increase in its half-life at 50°C compared to the wild-type enzyme. nih.gov This enhanced stability is crucial for developing robust and cost-effective industrial processes for D-psicose production. While directed evolution can be a labor-intensive process, it has proven to be a highly effective strategy for engineering enzymes with superior industrial applicability. mdpi.com

Heterologous Expression Systems for Recombinant DPEase Production

The industrial-scale production of D-psicose relies heavily on the availability of efficient and stable biocatalysts, primarily D-psicose 3-epimerase (DPEase). Since the yield of DPEase from wild-type microorganisms is typically low, recombinant DNA technology has been employed to overexpress the enzyme in various host systems. nih.gov This approach allows for significantly higher enzyme yields, paving the way for cost-effective D-psicose manufacturing. nih.gov

Optimization of DPEase Expression in Escherichia coli and Other Bacterial Hosts

Escherichia coli (E. coli) is the most commonly used host for the heterologous expression of DPEase due to its rapid growth, well-understood genetics, and the availability of numerous expression tools. nih.govnih.gov However, other bacterial hosts such as Bacillus subtilis (B. subtilis) have also been successfully utilized. nih.govresearchgate.net The optimization of DPEase expression is a multi-faceted process involving the selection of the host strain, the gene source, culture conditions, and induction parameters.

Key strategies for optimizing DPEase expression include:

Host and Gene Source Selection: DPEase genes from various microorganisms, including Agrobacterium tumefaciens and Clostridium species, have been expressed in hosts like E. coli BL21(DE3) and B. subtilis WB600. nih.govnih.govmdpi.com The choice of gene can influence the enzyme's intrinsic properties, such as thermostability.

Culture Medium Optimization: The composition of the growth medium significantly impacts cell density and protein expression levels. Terrific Broth (TB) medium has been shown to yield higher cell mass, total activity, and specific activity for DPEase expression in E. coli compared to other media like LB, SOC, and Riesenberg. daneshyari.com

Induction Conditions: The timing and concentration of the inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) and the post-induction temperature are critical. Lowering the induction temperature can enhance the proper folding of the recombinant protein. nih.govrockland.com

Cofactor Addition: The activity of DPEase can be dependent on metal ions. The addition of cofactors such as Mn²⁺ to the culture medium has been shown to optimize enzyme expression and activity. nih.gov

One study demonstrated high-level expression of a double-site variant (I33L-S213C) DPEase from A. tumefaciens in E. coli. The crude protein and DPEase content in the recombinant cells reached 37.0% and 8.6% (w/w), respectively, after 24 hours of cultivation in TB medium. nih.govdaneshyari.com

Enzyme SourceExpression HostKey Optimization ParametersReference
Agrobacterium tumefaciens (variant)Escherichia coliTerrific Broth (TB) medium, 24-hour cultivation nih.govdaneshyari.com
Agrobacterium tumefaciensBacillus subtilis WB600Optimization of fermentation conditions nih.gov
Agrobacterium tumefaciensEscherichia coliAddition of Mn²⁺ cofactor, controlled induction temperature nih.gov
Clostridium bolteaeEscherichia coli Rosetta-gamiB (DE3)Low-temperature induction (15°C) with IPTG mdpi.com

Strategies for Enhanced Enzyme Solubility and Secretory Expression

A significant challenge in the high-level expression of recombinant proteins in E. coli is the formation of insoluble and inactive protein aggregates known as inclusion bodies. nih.gov Furthermore, intracellular expression necessitates costly and complex downstream processing for enzyme purification, which also carries a risk of lipopolysaccharide (LPS) contamination from the host cells. nih.govresearchgate.net To overcome these issues, strategies have been developed to enhance enzyme solubility and achieve secretory expression.

Enhancing Solubility:

Low-Temperature Expression: Reducing the cultivation temperature (e.g., to 15-25°C) after induction slows down the rate of protein synthesis, which can facilitate proper protein folding and reduce aggregation. nih.govrockland.com

Molecular Chaperones: Co-expressing molecular chaperones, such as GroEL/GroES, can assist in the correct folding of the recombinant DPEase.

Secretory Expression: Secretory expression, where the enzyme is transported out of the cell into the culture medium, can simplify purification, reduce costs, and prevent LPS contamination. nih.gov This is typically achieved by fusing a signal peptide to the N-terminus of the enzyme.

Signal Peptide Selection: The choice of signal peptide is crucial for efficient secretion. In E. coli, the PelB signal peptide was identified as effective for enhancing the secretion of DPEase. nih.govresearchgate.net In other hosts like Pichia pastoris, the α-factor signal peptide has been used to facilitate efficient DPEase secretion. nih.gov

Promoting Protein Secretion: The addition of surfactants like Triton X-100 to the culture medium can help promote the release of the enzyme from the cells. Studies have shown that adding 0.1% (v/v) Triton X-100 resulted in higher extracellular DPEase activity. nih.govresearchgate.net

While achieving secretory expression of DPEase in E. coli has been challenging, recent studies have successfully developed an efficient secretion system by combining in silico signal peptide prediction with the optimization of media components. nih.gov

Whole-Cell Bioconversion and Fermentation Processes

Whole-cell biocatalysis, which utilizes entire microbial cells containing the desired enzyme, offers a practical and cost-effective alternative to using purified enzymes. This approach eliminates the need for extensive enzyme purification, thereby reducing production costs and improving process stability, as the cellular environment protects the enzyme.

High-Yield Production from D-Fructose Substrates

The most direct enzymatic route to D-psicose is the isomerization of D-fructose, a readily available and relatively inexpensive substrate. Recombinant whole cells expressing high levels of DPEase have been extensively optimized for this conversion.

In a notable example, recombinant E. coli cells expressing a variant DPEase from A. tumefaciens were used for the whole-cell bioconversion of D-fructose. nih.govdaneshyari.com Under optimized conditions (60°C, pH 8.5, 4 g/L cells, and 700 g/L D-fructose), this system produced 230 g/L of D-psicose in just 40 minutes. nih.govdaneshyari.com This corresponded to a high conversion yield of 33% (w/w), a volumetric productivity of 345 g/L/h, and a specific productivity of 86.2 g/g/h, among the highest reported values for D-psicose production from D-fructose by whole cells. nih.govdaneshyari.com

Immobilization of whole cells is another strategy to enhance stability and reusability. Recombinant B. subtilis cells expressing DPEase were immobilized in calcium alginate beads. nih.gov Although the initial conversion rate of the immobilized cells was lower than that of free cells, the immobilized biocatalyst exhibited higher thermal and pH stability and could be recycled for at least six batches, demonstrating superior operational stability. nih.gov

BiocatalystSubstrateProduct ConcentrationConversion YieldVolumetric ProductivityReference
Recombinant E. coli (free cells)700 g/L D-Fructose230 g/L D-Psicose33% (w/w)345 g/L/h nih.govdaneshyari.com
Recombinant B. subtilis (free cells)D-Fructose-29%- nih.gov
Recombinant B. subtilis (immobilized)D-Fructose32.8 g/L (after 6 cycles)20.7% (initial)- nih.gov

However, the bioconversion of D-fructose to D-psicose is limited by a thermodynamic equilibrium that typically results in a conversion yield of around 30%. engconfintl.org This makes the downstream separation of D-psicose from the unreacted D-fructose challenging and costly. engconfintl.org

Engineered Metabolic Pathways for D-Psicose Production from D-Glucose

To circumvent the reliance on D-fructose and utilize the more abundant and cheaper substrate D-glucose, metabolic engineering strategies have been developed. This involves creating recombinant microbial strains capable of converting D-glucose into D-psicose in a single fermentation process.

One approach involves co-expressing a D-xylose isomerase (which converts D-glucose to D-fructose) and a DPEase in E. coli. dntb.gov.ua This creates a one-step process where D-glucose is first isomerized to D-fructose, which is then immediately epimerized to D-psicose within the same cell. dntb.gov.ua In such a system, when the reaction reached equilibrium, the ratio of D-glucose, D-fructose, and D-psicose was approximately 6.5:7:3. dntb.gov.ua Using this method, the addition of 500 g/L of D-glucose as a substrate yielded 89.1 g/L of D-psicose. dntb.gov.ua

An alternative engineered pathway proposes the use of phosphorylated intermediates to overcome thermodynamic limitations. escholarship.orgescholarship.org In this pathway, D-glucose is converted to D-fructose-6-phosphate through glycolysis. A specific epimerase then converts D-fructose-6-phosphate to D-psicose-6-phosphate, which is subsequently dephosphorylated by a specific phosphatase to yield D-psicose. escholarship.org This strategy aims to siphon intermediates from central metabolic pathways and drive the reaction towards D-psicose formation, potentially achieving higher theoretical yields than direct isomerization. escholarship.org

Bioconversion from Alternative Substrates (e.g., Allitol, Rice Husk Hydrolysates)

The search for more sustainable and economical production methods has led to the investigation of alternative, non-food substrates. Lignocellulosic biomass and other sugar alcohols are promising feedstocks for D-psicose production.

Rice Husk Hydrolysates: Rice husk, a globally abundant agricultural waste product, can be pretreated and hydrolyzed to release fermentable sugars, primarily glucose. nih.gov In one study, rice husk was treated to effectively remove lignin and silica, followed by enzymatic hydrolysis, which achieved a sugar yield of approximately 86.3%. nih.gov The glucose present in this hydrolysate was successfully converted into D-psicose by using xylose isomerase and DPEase in the presence of borate, achieving a conversion yield of 40.6%. nih.gov

Allitol: The sugar alcohol allitol has been identified as a precursor for high-yield D-psicose production. A novel NAD(P)-dependent alcohol dehydrogenase (ADH) from Gluconobacter frateurii was found to catalyze the conversion of allitol to D-psicose. nih.gov This enzymatic conversion is not limited by the same thermodynamic equilibrium as the fructose-psicose isomerization. Under optimal conditions, this ADH achieved a D-psicose yield of 97% from a 50 mM allitol solution, a conversion rate significantly higher than that obtained by traditional epimerase methods. nih.gov

Furthermore, a redox-driven, multi-enzyme cascade system has been developed to enhance D-psicose production from D-fructose by using an allitol intermediate. nih.gov This two-step process first reduces D-fructose to D-allitol and then oxidizes D-allitol to D-psicose, achieving a conversion rate of up to 90%. nih.gov

Enzymatic Synthesis of D-Psicose-Containing Oligosaccharides

The enzymatic production of oligosaccharides containing D-psicose represents a sophisticated approach to synthesizing novel carbohydrate structures. This method leverages the high specificity and efficiency of enzymes to create glycosidic bonds in a controlled manner, offering advantages over traditional chemical synthesis, which often requires complex protection and deprotection steps. Two primary classes of enzymes, glycosyltransferases and glycoside phosphorylases, have shown potential in this area.

Transfructosylation Reactions Catalyzed by Glycosyltransferases

Glycosyltransferases (GTs) are a superfamily of enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar to an acceptor molecule, which can be a carbohydrate, protein, or lipid. nih.gov The process of transferring a fructose unit is specifically termed transfructosylation, and the enzymes responsible are known as fructosyltransferases. These enzymes are instrumental in the synthesis of fructooligosaccharides (FOS) from sucrose (B13894). mdpi.com

The synthesis of FOS involves the transfer of a fructosyl group from a donor to an acceptor molecule. mdpi.com This process begins with the cleavage of a sucrose molecule by the enzyme, forming a fructosyl-enzyme intermediate. Subsequently, this intermediate transfers the fructosyl unit to an acceptor. mdpi.com While sucrose is the most common acceptor, leading to the formation of FOS like 1-kestose and nystose, the acceptor specificity of some fructosyltransferases can be broad, allowing for the synthesis of novel oligosaccharides. mdpi.commdpi.com

A notable example of a glycosyltransferase with broad acceptor specificity is sucrose phosphorylase from Leuconostoc mesenteroides. While technically a phosphorylase, it can also function as a glycosyltransferase. This enzyme has been reported to process various ketohexoses as acceptors for a glucosyl group. Among these, D-psicose (also known as D-allulose) was found to be a suitable acceptor, with a productivity level comparable to that of D-fructose. mdpi.com This demonstrates the potential for using glycosyltransferases in transfructosylation reactions to produce D-psicose-containing oligosaccharides.

Table 1: Acceptor Specificity of Leuconostoc mesenteroides Sucrose Phosphorylase

Acceptor MonosaccharideRelative Productivity
D-Fructose≈ D-Allulose
D-Allulose (D-Psicose)≈ D-Fructose

The enzymatic synthesis of such oligosaccharides is influenced by several factors, including the source of the enzyme, substrate concentration, pH, and temperature, all of which can affect the yield and composition of the final product mixture. mdpi.com

Application of Glycoside Phosphorylases

Glycoside phosphorylases (GPs) are enzymes that catalyze the reversible phosphorolytic cleavage of a glycosidic bond. nih.gov In the synthetic direction, they can transfer a glycosyl unit from a sugar-1-phosphate donor to an acceptor molecule, making them valuable tools for the efficient synthesis of specific oligosaccharides. researchgate.net This process, known as reverse phosphorolysis, benefits from the use of relatively stable and accessible sugar-1-phosphate donors. nih.gov

The application of glycoside phosphorylases for the synthesis of D-psicose-containing oligosaccharides hinges on the ability of these enzymes to recognize either a D-psicose-derived donor or D-psicose itself as an acceptor. The acceptor specificity of many phosphorylases is quite broad. nih.gov

One of the most well-studied glycoside phosphorylases with wide-ranging acceptor promiscuity is sucrose phosphorylase. nih.gov As mentioned previously, sucrose phosphorylase from Leuconostoc mesenteroides can effectively utilize D-psicose as an acceptor for the transfer of a glucose moiety from α-D-glucose-1-phosphate. mdpi.com This reaction leads to the formation of a novel disaccharide containing both glucose and psicose.

Table 2: Research Findings on the Application of Glycoside Phosphorylases for D-Psicose-Containing Oligosaccharide Synthesis

EnzymeSource OrganismDonor SubstrateAcceptor SubstrateProductReference
Sucrose PhosphorylaseLeuconostoc mesenteroidesα-D-glucose-1-phosphateD-Psicose (D-Allulose)Glucosyl-psicose mdpi.com

The reversible nature of the reaction catalyzed by glycoside phosphorylases allows for the synthesis of oligosaccharides under specific conditions that favor the synthetic pathway over the phosphorolytic one. researchgate.net The high regio- and stereoselectivity of these enzymes ensures the formation of a specific glycosidic linkage, which is a significant advantage in carbohydrate synthesis. researchgate.net The potential of glycoside phosphorylases is continually expanding as new enzymes with diverse specificities are discovered and characterized. nih.gov

Biological and Metabolic Research on D Psicose in Research Models

Investigation of Energetic Contribution and Metabolism in Animal Models

Studies in animal models have demonstrated that D-psicose provides a negligible amount of energy. In a study involving male Wistar rats, the available energy from D-psicose for growth was examined. nih.gov The rats were given a basal diet supplemented with fixed amounts of either sucrose (B13894), D-fructose, or D-psicose for 20 days. nih.gov The results indicated that while body weight and body energy gain increased with the addition of sucrose and D-fructose, no such increase was observed with D-psicose. nih.govjst.go.jp

CompoundNet Energy Gain (kcal/g)
Sucrose2.29
D-fructose1.76
D-psicose0.007

Consistent with its low energetic contribution, D-psicose has been shown to reduce body weight gain and fat accumulation in animal models. In a study with Wistar rats fed a high fructose (B13574) corn syrup (HFCS) diet, the inclusion of 5.2% D-psicose for five weeks resulted in a significant reduction in body weight compared to the control group. researchgate.net Furthermore, a dose-dependent decrease in perirenal and total fat weight was observed in the groups receiving D-psicose. researchgate.net

Another study using Sprague-Dawley rats with diet-induced obesity found that those fed a diet supplemented with D-psicose exhibited lower weight gain, a reduced food efficiency ratio, and less fat accumulation compared to rats fed sucrose or erythritol. nih.gov This effect was particularly prominent when D-psicose was combined with a normal diet, suggesting a synergistic effect with calorie restriction in reducing obesity. nih.gov The reduction in visceral fat mass was a notable finding in this study. nih.gov Research has also indicated that the lower abdominal fat accumulation in rats fed a D-psicose diet may be a result of reduced lipogenesis in the liver. nih.gov

Treatment GroupOutcome
HFCS + 5.2% D-psicoseSignificant reduction in body weight
D-psicose supplemented dietLower weight gain and fat accumulation
D-psicose + normal dietMore prominent reduction in obesity

Regulation of Lipid Metabolism in Animal Studies

D-psicose has been found to influence lipid metabolism by modulating the activity of key enzymes involved in fatty acid synthesis in the liver. In studies with Wistar male rats fed a diet containing 5% D-psicose for 28 days, the activities of hepatic lipogenic enzymes were significantly suppressed. nih.gov Specifically, the activities of fatty acid synthase and glucose 6-phosphate dehydrogenase in the liver were significantly lower in the D-psicose group compared to rats fed D-fructose or D-glucose diets. nih.gov This suppression of lipogenic enzyme activity is believed to contribute to the observed reduction in abdominal fat accumulation. nih.govnih.gov

Further research has elucidated the molecular mechanisms behind these effects. D-psicose has been shown to prevent fat accumulation by suppressing the expression of lipogenesis-related genes such as acetyl-CoA carboxylase alpha (ACCα), fatty acid synthase (FAS), and sterol regulatory element-binding protein-1c (SREBP-1c). researchgate.net Concurrently, it stimulates the expression of genes related to fatty acid oxidation, including AMP-activated protein kinase 2α (AMPK2α), hormone-sensitive lipase (B570770) (HSL), and peroxisome proliferator-activated receptor alpha (PPARα). researchgate.net

Enzyme/GeneEffect of D-psicose
Fatty Acid SynthaseDecreased activity
Glucose 6-phosphate DehydrogenaseDecreased activity
ACCα, FAS, SREBP-1cSuppressed expression
AMPK2α, HSL, PPARαStimulated expression

The impact of D-psicose on circulating lipid profiles in animal models has yielded some varied results. One study reported an improvement in the blood lipid profile of Wistar rats supplemented with D-psicose. researchgate.net However, another study on Sprague-Dawley rats with high-fat diet-induced obesity found no significant differences in the ratios of serum cholesterol to high-density lipoprotein (HDL)-C or low-density lipoprotein (LDL)-C to HDL-C between the D-psicose group and other groups. nih.gov The broader context of how dietary components can influence lipid profiles is important, with research showing that various factors can alter levels of triglycerides and cholesterol in animal models. nih.gov

Influence on Glucose Homeostasis in Animal Models

D-psicose has demonstrated a significant influence on glucose homeostasis in animal models. In healthy dogs, the oral administration of D-allulose (D-psicose) was found to decrease plasma glucose concentrations after the administration of glucose or maltose (B56501), and this effect was accompanied by a diminished rise in plasma insulin (B600854). nih.gov This suggests that D-psicose may help to regulate blood sugar levels. The glucose-suppressive effect was also observed after intravenous glucose administration, indicating that the mechanism is not solely based on the inhibition of sugar absorption in the intestine. nih.gov

In rats, it has been suggested that D-psicose may induce hepatic glucokinase, which would increase glucose utilization in the liver. nih.gov The antihyperglycemic effect of D-psicose after oral administration of maltose in dogs can be partially explained by the inhibition of α-glucosidase in the intestine. nih.gov However, a similar antihyperglycemic effect was observed after the oral administration of glucose, suggesting other mechanisms are at play. nih.gov It is also reported that D-psicose can inhibit the absorption of glucose from the intestine by competing for glucose transporter 2 (GLUT2) on the basolateral membrane of intestinal epithelial cells. nih.gov

ParameterEffect of D-psicose in Animal Models
Plasma Glucose ConcentrationDecreased after glucose or maltose administration
Plasma Insulin RiseDiminished
Hepatic GlucokinasePotentially induced
α-glucosidasePotentially inhibited
Intestinal Glucose AbsorptionPotentially inhibited via GLUT2 competition

Antioxidant and Anti-inflammatory Biological Activities in Experimental Systems

In addition to its metabolic effects, research indicates that D-psicose possesses antioxidant and anti-inflammatory properties, which may contribute to its protective effects against diabetes-related complications.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the development of diabetic complications. nih.gov The pancreas is particularly vulnerable to oxidative stress due to its low levels of antioxidant enzymes. nih.gov

Studies have suggested that D-psicose acts as a strong antioxidant. nih.gov It has been shown to scavenge ROS and enhance the levels of endogenous antioxidants. nih.gov For instance, in diabetic rats, D-psicose treatment was found to significantly restore the level of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov By reducing oxidative stress, D-psicose may protect pancreatic β-cells from glucose-induced damage, thereby preserving their function and improving glucose tolerance. nih.gov This antioxidant activity is a potential mechanism for its cytoprotective effects observed in various experimental systems.

Chronic low-grade inflammation is closely linked to obesity and insulin resistance. dovepress.com Hyperglycemia can accelerate the formation of advanced glycation end-products (AGEs), which are harmful compounds that contribute to inflammation and oxidative stress by interacting with their receptor (RAGE). nih.govmdpi.com The binding of AGEs to RAGE activates intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which in turn promotes the expression of pro-inflammatory cytokines. nih.govfrontiersin.org

D-psicose has demonstrated anti-inflammatory effects in research models. nih.gov In diabetic rats, D-psicose administration was associated with a significant decrease in serum levels of pro-inflammatory markers like leptin. nih.gov This reduction in inflammatory markers contributes to the improvement of insulin resistance. dovepress.com By controlling hyperglycemia, D-psicose indirectly reduces the formation of AGEs. nih.gov The subsequent reduction in AGE-RAGE interaction can lead to the downregulation of the NF-κB signaling pathway, thereby mitigating the inflammatory response associated with diabetes and its complications. nih.govfrontiersin.org

Effects on Gut Microbiota Composition and Function in Animal Models

D-Psicose, also known as D-allulose, is a low-calorie rare sugar that is largely unabsorbed in the upper gastrointestinal tract, allowing it to reach the lower gut and interact with the resident microbiota. Research in animal models suggests that D-Psicose can act as a prebiotic, influencing the composition and function of the gut microbiome, which in turn can impact host health. researchgate.netnih.gov

Studies have demonstrated that D-allulose is utilized by certain probiotic bacteria, leading to an increase in the production of short-chain fatty acids (SCFAs). researchgate.net SCFAs are key metabolites produced by bacterial fermentation of non-digestible carbohydrates and are known to play a crucial role in maintaining gut homeostasis and host metabolism. nih.gov The interaction between diet, gut microbiota, and host metabolism is increasingly recognized as a critical axis in health and disease. researchgate.net

In a mouse model of diet-induced obesity, supplementation with D-allulose was found to alter the gut microbiome profile. nih.gov This alteration was associated with amelioration of high-fat-diet-induced obesity and hepatic steatosis, suggesting that D-allulose exerts some of its biological effects through the modulation of the gut microbiome. nih.gov An increased richness in gut microbial diversity has been negatively correlated with obesity, and interventions with prebiotics that modulate the gut ecology are considered a promising approach to alleviate such conditions. nih.gov

However, the impact of D-Psicose on gut microbiota can be complex and may depend on the host's underlying condition. For instance, in a study using a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, D-Psicose intake was observed to exacerbate the condition. researchgate.net This effect was linked to significant alterations in the gut microbiota and dysfunction of the mucosal barrier. The study noted changes in the relative abundance of different bacterial genera, highlighting that the influence of D-Psicose on gut health may vary depending on the physiological state of the host. researchgate.net

Interactive Table: Research Findings on D-Psicose and Gut Microbiota in Animal Models

Research Model Key Findings Impact on Gut Microbiota Reference
Diet-Induced Obesity (DIO) Mouse Model D-allulose supplementation helped protect against HFD-induced obesity and hepatic steatosis. Altered the gut microbiome profile, suggesting modulation of gut bacteria is a mechanism for its biological effects. nih.gov
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model D-Psicose intake exacerbated colitis symptoms, including weight loss and colon shortening. Led to significant alterations in gut microbiota composition at the genus level and dysfunction of the mucosal barrier. researchgate.net

Neuroprotective Research in Preclinical Models

Emerging research in preclinical models indicates that D-Psicose (D-allulose) may possess neuroprotective properties. These studies explore the potential of this rare sugar to protect neuronal cells from damage and degeneration, which are hallmarks of various neurodegenerative diseases.

One of the key mechanisms identified is its antioxidant activity. D-allulose has demonstrated a strong capacity to scavenge reactive oxygen species (ROS), thereby inhibiting the oxidative damage that ROS can inflict on cells, including neurons. researchgate.net In rat pheochromocytoma (PC12) cells, a common in vitro model for neuronal studies, D-allulose was shown to protect against apoptosis (programmed cell death) induced by the neurotoxin 6-hydroxydopamine (6-OHDA). researchgate.net This protective effect was significantly associated with an increase in the intracellular levels of glutathione, a major endogenous antioxidant. researchgate.net These findings suggest that D-allulose could act as a neuroprotective agent by upregulating the intracellular glutathione expression, thus bolstering the cell's own defense against oxidative stress. researchgate.net

While direct in vivo studies in animal models of neurodegenerative diseases are still limited, the central nervous system effects of D-allulose have been investigated in other contexts. For example, research has shown that D-allulose can influence neurons in the hypothalamic arcuate nucleus (ARC), a key area for regulating appetite and energy metabolism. mdpi.com Although this research focuses on feeding behavior, it establishes that D-allulose can act on the central nervous system. Further preclinical research is necessary to fully elucidate the neuroprotective potential and mechanisms of D-Psicose in models of specific neurodegenerative conditions like Parkinson's or Alzheimer's disease. nih.govresearchgate.net

Interactive Table: Findings from Neuroprotective Research on D-Psicose in Preclinical Models

Research Model Key Findings Implied Mechanism of Action Reference
Rat Pheochromocytoma (PC12) Cells (in vitro) Protected against apoptosis induced by the neurotoxin 6-hydroxydopamine (6-OHDA). Upregulation of intracellular glutathione expression, a key antioxidant. researchgate.net
General Antioxidant Activity Studies D-allulose exhibits strong scavenging activity against reactive oxygen species (ROS). Directly neutralizes ROS, preventing peroxidative damage to cells. researchgate.net

Advanced Analytical Methodologies for D Psicose Quantification and Characterization

High-Resolution Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for separating D-psicose from other sugars and matrix components, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine analysis and quantification of D-psicose, particularly for monitoring its enzymatic production from D-fructose. researchgate.net This method offers a sensitive, rapid, and precise way to determine the purity of D-psicose and to quantify it in reaction mixtures. researchgate.net

A common approach involves an isocratic HPLC system equipped with a Refractive Index Detector (RID), which is suitable for detecting compounds like sugars that lack a UV chromophore. researchgate.net Separation is often achieved using an aminopropyl silane (B1218182) stationary phase column. researchgate.net The mobile phase typically consists of a mixture of water and acetonitrile, with a common ratio being 20:80. researchgate.net Under these conditions, D-psicose can be effectively separated from its parent substrate, D-fructose, and other potential byproducts. researchgate.netresearchgate.net The method's applicability is demonstrated by its use in monitoring the conversion of D-fructose to D-psicose, allowing for process optimization and quality control. researchgate.net Peak purity can be further assessed using detectors like a photodiode array (PDA) to ensure that a chromatographic peak corresponds to a single component. sepscience.comchromatographyonline.com

Table 1: Example HPLC Parameters for D-Psicose Analysis

ParameterCondition
System Isocratic HPLC with Refractive Index Detector (RID)
Column Aminopropyl silane stationary phase (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm)
Mobile Phase Water:Acetonitrile (20:80, v/v)
Flow Rate 1.0 mL/min
Analyte D-Psicose
Substrate D-Fructose
Retention Time (D-Psicose) ~4.81 min researchgate.net
Retention Time (D-Fructose) ~6.17 min researchgate.net

Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Complex Matrices

For analyzing D-psicose in complex matrices such as food products and beverages, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a superior and powerful alternative to traditional HPLC methods. researchgate.netthermofisher.com This technique is highly sensitive and selective for carbohydrates and does not require derivatization, which simplifies sample preparation. thermofisher.comchromatographytoday.comthermofisher.com

HPAEC takes advantage of the weakly acidic nature of carbohydrates, which become anionic at high pH. thermofisher.comchromatographytoday.com Using a strong anion-exchange stationary phase and a high-pH eluent (e.g., sodium hydroxide), excellent separation of structurally similar sugars can be achieved. thermofisher.comyoutube.com The Pulsed Amperometric Detector (PAD) allows for the direct and highly sensitive detection of underivatized carbohydrates by oxidizing them on the surface of a gold electrode. youtube.comcreative-biolabs.com This combination of high-resolution separation and sensitive detection makes HPAEC-PAD an ideal tool for accurately quantifying D-psicose in challenging samples where other sugars and matrix components could interfere. researchgate.netresearchgate.netresearchgate.net

Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic methods provide detailed information about the molecular structure and identity of D-psicose, serving as confirmatory techniques.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of alpha-D-psicopyranose. HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of a compound's elemental formula. The molecular formula for this compound is C₆H₁₂O₆. nih.gov By comparing the experimentally measured accurate mass to the calculated theoretical mass, a positive identification can be made. This technique provides a high degree of confidence in the compound's identity, distinguishing it from other isomers.

Table 2: Molecular Mass Data for this compound

PropertyValueSource
Molecular Formula C₆H₁₂O₆ nih.gov
Average Mass 180.156 Da chemspider.com
Monoisotopic Mass 180.06338810 Da nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. iosrjournals.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. mdpi.com By analyzing chemical shifts, coupling constants, and through-bond correlations from 2D NMR experiments (like COSY and HSQC), the precise connectivity of atoms and the stereochemistry of the molecule can be confirmed. iosrjournals.orgnih.gov

NMR is also crucial for determining isomeric purity. nih.gov In solution, D-psicose exists as an equilibrium mixture of different isomers (anomers), primarily the alpha and beta pyranose forms. These anomers have distinct NMR spectra, with unique signals for key atoms such as the anomeric carbon and proton. By integrating the signals corresponding to each anomer, their relative proportions in the sample can be accurately quantified, thus establishing the isomeric purity. libretexts.orgnih.gov

Table 3: ¹³C and ¹H NMR Chemical Shifts (ppm) for D-Psicose in D₂O

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C1 66.6953.792 / 3.633
C2 108.404-
C3 74.4764.338
C4 66.9334.195
C5 85.4594.091
C6 77.3524.002 / 3.432

Source: Data compiled from the Biological Magnetic Resonance Bank (BMRB). bmrb.io Note: ¹H shifts for methylene (B1212753) protons (C1 and C6) are given as two distinct values for the non-equivalent protons.

X-ray Diffraction Studies for Crystalline State Analysis

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in its crystalline solid state. nih.gov Studies on D-psicose have successfully determined its crystal structure, revealing crucial details about its conformation. When crystallized from an aqueous solution, D-psicose has been shown to exist solely as the β-D-psicopyranose anomer. researchgate.net

The analysis confirmed that the pyranosyl ring adopts a ²C₅ chair conformation. nih.gov The crystal system was identified as orthorhombic with the space group P2(1)2(1)2(1), which is the same as that for β-D-fructopyranose. researchgate.net These detailed structural data are vital for understanding the physical properties of solid-state D-psicose and for computational modeling studies.

Table 4: Crystallographic Data for β-D-Psicopyranose

ParameterValue
Molecular Formula C₆H₁₂O₆
Crystal System Orthorhombic
Space Group P2(1)2(1)2(1)
Unit Cell Dimensions a = 7.727(2) Å
b = 8.672(2) Å
c = 11.123(3) Å
Volume (V) 745.3(3) ų
Molecules per unit cell (Z) 4
Pyranose Ring Conformation ²C₅ (Chair)

Source: Data from Kwiecień et al. (2008) nih.gov and Fukada et al. (2010). researchgate.net

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single crystal X-ray diffraction is a definitive technique for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and absolute configuration. For D-psicose, this analysis has confirmed that when crystallized from an aqueous solution, it exists exclusively in the pyranose form.

Specifically, the β-D-psicopyranose anomer is the sole form identified in the crystalline state. researchgate.net The crystal system is orthorhombic with a P2₁2₁2₁ space group, which it shares with other ketohexoses like β-D-fructopyranose and α-L-sorbopyranose. oup.com This analysis provides the absolute configuration of the stereocenters and reveals detailed conformational information.

The conformation of the six-membered ring in β-D-psicopyranose has been determined to be a ¹C₄(D) chair conformation. researchgate.netoup.com In this arrangement, the hydroxymethyl group at C2 and the hydroxyl group at C5 are in axial positions, while the hydroxyl groups at C3 and C4 are equatorial. This specific conformation is stabilized by a network of intermolecular and intramolecular hydrogen bonds. For instance, an intramolecular hydrogen bond is observed between the axial hydroxyl groups at the C-3 and C-5 positions. nih.govscienceopen.com This detailed structural insight is crucial for understanding the molecule's physical properties and its interactions with biological systems.

Table 1: Crystallographic Data for β-D-Psicopyranose

Parameter Value Reference
Crystal System Orthorhombic oup.com
Space Group P2₁2₁2₁ oup.comnih.gov
Molecules per Unit Cell (Z) 4 oup.com
Conformation ¹C₄ (Chair) researchgate.netoup.com
Anomeric Form in Crystal β-pyranose researchgate.netoup.com

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity

Powder X-ray diffraction (PXRD) is a valuable tool for analyzing the crystalline nature of a solid sample. It is used to identify crystalline phases, assess sample purity, and investigate polymorphism—the ability of a compound to exist in more than one crystal structure.

While detailed PXRD diffractograms for this compound are not extensively published in readily available literature, the technique is fundamental for quality control in its production. After crystallization, PXRD would be used to confirm the presence of the desired crystalline form (β-D-psicopyranose, as established by single-crystal studies) and to ensure the absence of amorphous content or other crystalline impurities. oup.comnih.gov

The analysis involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles (2θ). The resulting pattern of peaks is a unique fingerprint for a specific crystalline solid. Any variation in this pattern between batches would indicate potential differences in crystallinity or the presence of a different polymorphic form, which could impact physical properties such as solubility, stability, and melting point.

Thermal Analysis Techniques for Stability and Phase Behavior

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on its stability and phase transitions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. wikipedia.org This technique is used to determine key thermal events such as melting, crystallization, and glass transitions.

DSC analysis of D-psicose shows a distinct endothermic peak corresponding to its melting point. researchgate.net Published data indicates the melting temperature of D-psicose to be approximately 96°C. researchgate.net This value is a critical parameter for its application in food processing and pharmaceuticals, as it defines the upper-temperature limit for its solid-state stability. The DSC thermogram can also reveal information about the sample's purity; impurities typically cause a broadening of the melting peak and a depression of the melting point. For amorphous forms, DSC can identify the glass transition temperature (Tg), which is crucial for predicting the physical stability of non-crystalline formulations. nih.gov

Table 2: Thermal Properties of D-Psicose from DSC

Thermal Event Approximate Temperature Description
Melting Point (Tm) 96°C Endothermic transition from solid to liquid. researchgate.net
Glass Transition (Tg) Not specified for pure crystalline form Relevant for amorphous (non-crystalline) states. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This analysis is essential for determining the thermal stability and decomposition profile of a compound.

A typical TGA curve for a stable compound like D-psicose would show a flat baseline at lower temperatures, indicating no mass loss. The initial, minor mass loss often observed at temperatures below 150°C is typically attributed to the evaporation of residual moisture. d-nb.info Significant mass loss begins at the onset of thermal decomposition. The TGA curve reveals the temperature at which the compound starts to degrade, providing a measure of its thermal stability. wikipedia.org The process generally occurs in distinct stages, and the temperatures associated with these stages are characteristic of the material. diva-portal.org For D-psicose, this data is vital for setting appropriate drying, storage, and processing temperatures to prevent degradation.

Optimized Extraction and Sample Preparation Procedures (e.g., Ultrasound-Assisted Extraction)

The recovery of D-psicose, a rare sugar, from natural sources or reaction mixtures requires efficient and optimized extraction methods. mit.eduresearchgate.net While D-psicose is often produced via enzymatic conversion from fructose (B13574), its extraction from complex matrices like plant biomass necessitates advanced techniques to improve yield and purity. nih.govresearchgate.net

Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique that has been successfully applied to the extraction of various natural compounds, including sugars, from plant materials. mdpi.commdpi.com The method utilizes high-frequency sound waves to create acoustic cavitation—the formation and collapse of microscopic bubbles in the solvent. mdpi.com This process generates intense local pressures and temperatures, leading to the disruption of cell walls and enhancing the penetration of the solvent into the plant matrix. mdpi.comresearchgate.net

Compared to conventional methods, UAE offers several advantages for sugar extraction:

Increased Yield: The enhanced mass transfer results in higher recovery of the target compound. mdpi.com

Reduced Extraction Time: The process is significantly faster, often reducing extraction times from hours to minutes. mdpi.com

Lower Energy Consumption: Shorter processing times and often lower temperatures lead to reduced energy use. mdpi.com

Studies have shown that optimizing UAE parameters such as temperature, time, and the liquid-to-solid ratio is crucial for maximizing sugar extraction. For example, an optimized process for sugar extraction from date waste found optimal conditions to be a temperature of 40°C, an extraction time of 20 minutes, and a liquid-to-solid ratio of 10 mL/g. mdpi.com Such green extraction techniques are pivotal for the sustainable production and analysis of rare sugars like D-psicose.

Table 3: Comparison of Extraction Techniques for Sugars

Technique Principle Advantages
Conventional Maceration Soaking the material in a solvent for an extended period. Simple, low equipment cost.
Soxhlet Extraction Continuous extraction with a refluxing solvent. Efficient for certain compounds, exhaustive extraction.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. mdpi.com High yield, short time, reduced solvent/energy use. mdpi.commdpi.com

Future Research Directions and Emerging Paradigms in Alpha D Psicopyranose Studies

Development of Novel and Sustainable Synthetic Routes for D-Psicose and its Analogues

The limited natural abundance of D-psicose necessitates the development of efficient and sustainable synthetic methodologies for its large-scale production. acs.org While enzymatic isomerization of D-fructose is a common approach, current research is focused on overcoming thermodynamic limitations and improving conversion yields.

Chemo-enzymatic Strategies: A significant area of advancement lies in the integration of chemical and enzymatic steps. These hybrid approaches aim to leverage the high selectivity of enzymes with the versatility of chemical reactions. For instance, the regioselective oxidation of protected sugar derivatives followed by stereoselective reduction offers a promising route to D-psicose and its analogues. This method can bypass the equilibrium limitations of isomerases and epimerases.

Multi-enzyme Cascade Systems: One-pot multi-enzyme cascade reactions are emerging as a highly efficient and sustainable strategy. These systems utilize a series of enzymes to catalyze sequential reactions, minimizing downstream processing and waste generation. A notable example is a redox-driven multi-enzyme cascade that converts D-fructose to D-psicose via an intermediate, D-allitol, achieving a theoretical conversion rate of 100%.

Sustainable Feedstocks: Future research will increasingly focus on utilizing abundant and renewable biomass, such as cellulose (B213188) and starch, as starting materials for D-psicose production. acs.org This involves the development of novel enzymatic cocktails capable of efficiently depolymerizing these complex carbohydrates into fermentable sugars, which can then be converted to D-psicose.

Table 1: Comparison of Synthetic Strategies for D-Psicose Production

Strategy Description Advantages Challenges
Enzymatic Isomerization Direct conversion of D-fructose to D-psicose using isomerases/epimerases. High specificity, mild reaction conditions. Thermodynamic equilibrium limits conversion rate.
Chemo-enzymatic Synthesis Combination of chemical and enzymatic steps, such as oxidation-reduction of protected sugars. Can overcome equilibrium limitations, allows for synthesis of analogues. May require protection/deprotection steps, use of chemical reagents.
Multi-enzyme Cascade Sequential enzymatic reactions in a single pot. High efficiency, reduced downstream processing, sustainable. Requires careful optimization of enzyme ratios and reaction conditions.
Whole-cell Biocatalysis Use of engineered microorganisms to convert substrates to D-psicose. Cost-effective, potential for continuous production. By-product formation, optimization of cellular metabolism.

Integration of Advanced Enzyme Engineering and Bioprocess Optimization

The efficiency of enzymatic D-psicose production is intrinsically linked to the performance of the biocatalysts and the optimization of the production process. Future research will heavily rely on advanced enzyme engineering and sophisticated bioprocess strategies.

Advanced Enzyme Engineering:

Directed Evolution: This powerful technique mimics natural selection in the laboratory to evolve enzymes with desired properties. By creating libraries of mutant enzymes and screening for improved activity, stability, or altered substrate specificity, researchers can tailor enzymes like D-psicose 3-epimerase for industrial applications.

Rational Design: With an increasing understanding of enzyme structure-function relationships, rational design allows for targeted modifications of enzyme active sites to enhance catalytic efficiency and thermostability.

Immobilization: Immobilizing enzymes on solid supports is a key strategy for improving their stability, reusability, and for simplifying downstream processing. Research is focused on developing novel immobilization materials and techniques that enhance enzyme performance and longevity in industrial bioreactors.

Bioprocess Optimization:

Fermentation Strategies: The development of robust fermentation processes using genetically engineered microorganisms is a major focus. This includes optimizing media composition, pH, temperature, and aeration to maximize D-psicose yield. nih.gov Co-culture fermentation, where two or more microorganisms are grown together to perform different steps of a metabolic pathway, is also a promising approach.

Continuous Processing: Moving from batch to continuous production processes can significantly improve productivity and reduce costs. This involves the use of packed-bed reactors with immobilized enzymes or continuous fermentation systems.

Downstream Processing: Innovations in separation and purification technologies are crucial for obtaining high-purity D-psicose at a lower cost. This includes advancements in chromatography, crystallization, and membrane filtration techniques.

In-Depth Elucidation of Molecular and Cellular Mechanisms of Biological Action

While the physiological effects of D-psicose are being increasingly recognized, a deeper understanding of its interactions at the molecular and cellular level is essential for validating its health benefits and exploring new therapeutic applications.

Interaction with Cellular Transporters and Enzymes: Research has shown that D-psicose is absorbed in the small intestine via glucose transporters, primarily GLUT2 and GLUT5. Future studies will aim to precisely map these interactions and understand how D-psicose may modulate the transport of other sugars. Furthermore, D-psicose has been shown to inhibit certain enzymes, such as intestinal α-glucosidases, which contributes to its anti-hyperglycemic effect. turkiyeklinikleri.com Elucidating the specific molecular interactions responsible for this inhibition is a key area of future research.

Cellular Signaling Pathways: Preliminary studies indicate that D-psicose may influence various cellular signaling pathways. For example, it has been observed to promote hydrogen peroxide-mediated apoptosis in myogenic cells under conditions of oxidative stress. Further research is needed to unravel the complex signaling cascades affected by D-psicose in different cell types and tissues, which could provide insights into its potential roles in metabolic regulation and cellular health.

Table 2: Investigated Molecular and Cellular Effects of D-Psicose

Biological Effect Molecular/Cellular Mechanism Key Research Findings
Anti-hyperglycemia Inhibition of intestinal α-glucosidases (sucrase, maltase). D-psicose competitively inhibits these enzymes, reducing the digestion of dietary carbohydrates. turkiyeklinikleri.com
Modulation of glucose transporters. D-psicose is transported by GLUT2 and GLUT5 and may compete with glucose for uptake.
Gut Microbiota Modulation Prebiotic effect. Promotes the growth of beneficial bacteria and production of short-chain fatty acids. researchgate.netnih.gov
Cellular Apoptosis Induction of apoptosis in C2C12 myogenic cells. Occurs under oxidative stress conditions, mediated by hydrogen peroxide.
Lipid Metabolism Regulation of lipogenic enzymes. D-psicose has been shown to favorably alter lipid metabolism.

Exploration of New Applications in Glycoscience, Materials Science, and Bioproduct Development

The unique structural and chemical properties of alpha-D-Psicopyranose and its parent sugar, D-psicose, open up exciting possibilities for applications beyond its role as a sweetener.

Glycoscience: In the field of glycoscience, D-psicose is being explored as a building block for the synthesis of novel oligosaccharides and glycoconjugates with potential biological activities. For example, the synthesis of a disaccharide composed of D-allose and D-psicose has been reported as a potential sucrose (B13894) mimic with suppressed postprandial glucose elevation. nih.gov The creation of di-ᴅ-psicose anhydride (B1165640) (DPA), a spiro-tricyclic disaccharide, demonstrates the potential for generating new functional molecules from D-psicose.

Materials Science: The potential of D-psicose and its derivatives in materials science is a nascent but promising area of research. Its polyhydroxy structure makes it a candidate for the synthesis of bio-based polymers and hydrogels. These materials could find applications in drug delivery, tissue engineering, and biodegradable packaging. The ability of DPA to chelate metal ions also suggests potential applications in environmental remediation or as a functional food ingredient for mineral transport.

Bioproduct Development: D-psicose can serve as a precursor for the synthesis of other valuable bioproducts. For instance, it can be enzymatically converted to other rare sugars or sugar alcohols with unique functionalities. Its use in food products is also expanding beyond sweetening, with studies showing it can improve gelling behavior and contribute to desirable flavor development during processing. turkiyeklinikleri.com The neuroprotective effects of D-psicose also suggest its potential use in the development of functional foods and nutraceuticals. turkiyeklinikleri.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for alpha-D-Psicopyranose in laboratory settings, and how can their efficiency be quantified?

  • Methodological Answer : Synthesis typically involves Koenigs-Knorr glycosylation or enzymatic methods. Efficiency is quantified using yield calculations, purity assessments (HPLC with refractive index detection), and reaction time optimization. For reproducibility, document solvent systems (e.g., DMF/water ratios) and catalyst concentrations in tabular format (e.g., Table I: Reaction Conditions vs. Yield) . Validate purity via 1H^{1}\text{H}-NMR integration of anomeric proton signals (δ 5.2–5.5 ppm) against internal standards .

Q. How can researchers optimize NMR spectroscopy parameters to accurately characterize this compound's anomeric configuration?

  • Methodological Answer : Use high-field NMR (≥500 MHz) with D2_2O as solvent to suppress water signals. Key parameters:

  • Temperature control (25°C) to minimize conformational mobility.
  • 13C^{13}\text{C}-DEPTO for distinguishing C-1 signals (α vs. β anomers).
  • Referencing to TMS (0 ppm) and cross-validation with HSQC for 1H^{1}\text{H}-13C^{13}\text{C} correlations. Document spectral data in tables with footnotes explaining splitting patterns (e.g., Table II: Anomeric Proton Chemical Shifts) .

Q. What experimental protocols are recommended for assessing this compound's stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • Buffered solutions (pH 2–12) incubated at 25–80°C.
  • Sampling intervals (0, 7, 14 days) analyzed via TLC or LC-MS for degradation products.
  • Quantify stability using Arrhenius plots to extrapolate shelf life. Report degradation kinetics in tables with error margins (e.g., Table III: Half-Life vs. pH) .

Advanced Research Questions

Q. What computational chemistry approaches are best suited for modeling this compound's conformational dynamics in aqueous solutions?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with quantum mechanical (QM) calculations (DFT at B3LYP/6-31G* level).

  • Solvation effects: Explicit water models (TIP3P) for hydration shell analysis.
  • Validate against experimental NOE data to confirm chair vs. boat conformations.
  • Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize simulation parameters .

Q. How can researchers resolve discrepancies in reported glycosidic bond angles of this compound across crystallographic studies?

  • Methodological Answer : Perform a systematic review (PRISMA guidelines) to aggregate crystallographic data from databases (CSD, PDB).

  • Apply meta-analysis to identify outliers due to resolution limits (<1.5 Å) or temperature factors (>30 Å2^2).
  • Replicate key studies using synchrotron radiation for high-resolution data. Tabulate bond angles with 95% confidence intervals (e.g., Table IV: Comparative Crystallographic Data) .

Q. What strategies should be employed when designing isotopic labeling experiments to track this compound metabolism in biological systems?

  • Methodological Answer :

  • Use 13C^{13}\text{C}-labeled Psicopyranose in cell cultures, with LC-HRMS for tracer detection.
  • Optimize extraction protocols (e.g., QuEChERS) to minimize isotopic dilution.
  • Apply PECO framework (Population: Cell lines; Exposure: Isotopic tracer; Comparison: Unlabeled control; Outcome: Metabolic flux rates) .

Data Management & Replication

Q. How should researchers archive and share spectral data for this compound to ensure reproducibility?

  • Methodological Answer :

  • Store raw NMR (FID files) and crystallographic (CIF) data in repositories like Zenodo or ICAT.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with metadata tags (e.g., solvent, temperature).
  • Include instrument calibration logs in supplementary materials .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in this compound studies?

  • Methodological Answer :

  • Apply Cochran’s Q test to assess heterogeneity across studies.
  • Use mixed-effects models to account for variability in assay conditions (e.g., cell line differences).
  • Report effect sizes with forest plots (e.g., Figure 1: Bioactivity Meta-Analysis) .

Tables for Reference

Table I : Synthetic Pathway Efficiency Comparison

MethodYield (%)Purity (HPLC)Time (h)
Koenigs-Knorr6898.524
Enzymatic8299.212

Table II : Anomeric Proton NMR Data

Solventδ (ppm)MultiplicityIntegration
D2_2O5.32dd1H

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.